N-(furan-2-ylmethyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetamide
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Overview
Description
N-[(FURAN-2-YL)METHYL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE is a complex organic compound that features both furan and imidazole rings. These heterocyclic structures are known for their significant biological and chemical properties. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE typically involves multi-step organic reactions. One common method includes the initial formation of the furan ring, followed by the introduction of the imidazole ring through a series of condensation and substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of solvents, catalysts, and purification techniques are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The nitro group in the imidazole ring can be reduced to an amine group.
Substitution: Both the furan and imidazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid, while reduction of the nitro group may produce 2-methyl-5-amino-1H-imidazole derivatives.
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE involves its interaction with specific molecular targets. The nitro group in the imidazole ring can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The furan ring may also contribute to the compound’s overall biological activity by interacting with various enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
Nitrofurantoin: A well-known antimicrobial agent that also contains a nitrofuran moiety.
Metronidazole: An antibiotic and antiprotozoal medication with a nitroimidazole structure.
Furazolidone: An antibacterial agent with a nitrofuran ring.
Uniqueness
N-[(FURAN-2-YL)METHYL]-2-(2-METHYL-5-NITRO-1H-IMIDAZOL-1-YL)ACETAMIDE is unique due to its combined furan and imidazole rings, which provide a distinct set of chemical and biological properties. This dual-ring structure allows for a broader range of interactions with biological targets, making it a versatile compound for various applications.
Properties
Molecular Formula |
C11H12N4O4 |
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Molecular Weight |
264.24 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-methyl-5-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C11H12N4O4/c1-8-12-6-11(15(17)18)14(8)7-10(16)13-5-9-3-2-4-19-9/h2-4,6H,5,7H2,1H3,(H,13,16) |
InChI Key |
WPXBGNCXMDBCOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1CC(=O)NCC2=CC=CO2)[N+](=O)[O-] |
Origin of Product |
United States |
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